molecular formula C17H18Br2N2O3S B12116116 1-(2,5-Dibromobenzenesulfonyl)-4-(2-methoxyphenyl)piperazine

1-(2,5-Dibromobenzenesulfonyl)-4-(2-methoxyphenyl)piperazine

Cat. No.: B12116116
M. Wt: 490.2 g/mol
InChI Key: CRNXVYSMVWDKPE-UHFFFAOYSA-N
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Description

1-(2,5-Dibromobenzenesulfonyl)-4-(2-methoxyphenyl)piperazine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a piperazine ring substituted with a 2,5-dibromobenzenesulfonyl group and a 2-methoxyphenyl group. Its unique structure imparts specific chemical properties that make it valuable for various applications.

Preparation Methods

The synthesis of 1-(2,5-Dibromobenzenesulfonyl)-4-(2-methoxyphenyl)piperazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the piperazine ring: This can be achieved through the cyclization of appropriate diamines.

    Introduction of the 2-methoxyphenyl group: This step often involves a nucleophilic aromatic substitution reaction.

    Attachment of the 2,5-dibromobenzenesulfonyl group: This is usually done via sulfonylation reactions using sulfonyl chlorides in the presence of a base.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-(2,5-Dibromobenzenesulfonyl)-4-(2-methoxyphenyl)piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group or the aromatic rings, leading to different products.

    Substitution: The bromine atoms in the 2,5-dibromobenzenesulfonyl group can be substituted with other nucleophiles, such as amines or thiols.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2,5-Dibromobenzenesulfonyl)-4-(2-methoxyphenyl)piperazine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2,5-Dibromobenzenesulfonyl)-4-(2-methoxyphenyl)piperazine involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The aromatic rings may also participate in π-π interactions with other aromatic systems, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

1-(2,5-Dibromobenzenesulfonyl)-4-(2-methoxyphenyl)piperazine can be compared with other sulfonyl-substituted piperazines, such as:

  • 1-(2,4-Dichlorobenzenesulfonyl)-4-(2-methoxyphenyl)piperazine
  • 1-(2,5-Dichlorobenzenesulfonyl)-4-(2-methoxyphenyl)piperazine

These compounds share similar structural features but differ in the nature and position of the substituents on the aromatic rings. The presence of bromine atoms in this compound imparts unique reactivity and biological activity, distinguishing it from its analogs.

Properties

Molecular Formula

C17H18Br2N2O3S

Molecular Weight

490.2 g/mol

IUPAC Name

1-(2,5-dibromophenyl)sulfonyl-4-(2-methoxyphenyl)piperazine

InChI

InChI=1S/C17H18Br2N2O3S/c1-24-16-5-3-2-4-15(16)20-8-10-21(11-9-20)25(22,23)17-12-13(18)6-7-14(17)19/h2-7,12H,8-11H2,1H3

InChI Key

CRNXVYSMVWDKPE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)Br)Br

Origin of Product

United States

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